1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine
Description
This compound features a 1,2,3-triazole core substituted at the 1-position with a (2,2-difluorocyclopentyl)methyl group and an amine at the 4-position. The 2,2-difluorocyclopentyl moiety introduces steric bulk and electronic modulation via fluorine atoms, while the triazole ring provides a rigid scaffold conducive to hydrogen bonding and π-π interactions. Its structural uniqueness lies in the non-aromatic, fluorinated cyclopentyl group, distinguishing it from aryl- or heteroaryl-substituted analogs .
Properties
Molecular Formula |
C8H12F2N4 |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
1-[(2,2-difluorocyclopentyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H12F2N4/c9-8(10)3-1-2-6(8)4-14-5-7(11)12-13-14/h5-6H,1-4,11H2 |
InChI Key |
UGGJJFXWBZQNNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)(F)F)CN2C=C(N=N2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine typically involves multiple steps, starting with the preparation of the difluorocyclopentylmethyl precursor. This precursor is then subjected to a series of reactions to introduce the triazole ring. Common synthetic routes include:
Azide-Alkyne Cycloaddition: The formation of the triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Amine Introduction:
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole ring or the difluorocyclopentyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets.
Medicine: Preliminary studies suggest potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The difluorocyclopentyl group may enhance the compound’s binding affinity and selectivity, contributing to its overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Electronic Features
The table below summarizes key structural analogs and their properties:
Key Observations:
- Electronic Effects : The target compound’s difluorocyclopentyl group introduces moderate electron-withdrawing effects compared to strong EWGs like CF₃ (Ev3, Ev14) or electron-donating methyl groups (Ev15). This may modulate the triazole’s reactivity and binding interactions .
- Solubility : The hydrochloride salt in Ev14 improves aqueous solubility, whereas the target compound’s cyclopentyl group may balance lipophilicity and solubility via reduced crystallinity .
Biological Activity
1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine is a compound belonging to the triazole class of organic molecules. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific triazole derivative, synthesizing available research findings and case studies.
Chemical Structure and Properties
The molecular formula of 1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine is , with a molecular weight of approximately 202.19 g/mol. The compound features a triazole ring that contributes to its biological activity.
Anticancer Activity
Research has shown that triazole derivatives exhibit significant anticancer properties. For instance, studies involving related compounds have demonstrated their effectiveness against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Case Study:
In a study evaluating the anticancer potential of various triazole derivatives, it was found that compounds similar to 1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine inhibited the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range .
Antimicrobial Activity
Triazoles have also been recognized for their antimicrobial properties. The compound's structure allows it to interact with microbial enzymes and disrupt cellular processes.
Research Findings:
A review highlighted that triazole derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 1 to 8 μg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
The biological activity of 1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine can be attributed to its ability to inhibit key enzymes involved in cellular metabolism and proliferation. Triazoles often target fungal cytochrome P450 enzymes and bacterial DNA synthesis pathways.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
